molecular formula C9H10N4OS B10924934 (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10924934
M. Wt: 222.27 g/mol
InChI Key: DGHJWVOAAIQQJJ-XVNBXDOJSA-N
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Description

(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains both pyrazole and thioxoimidazolidinone moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-imidazolidinone: Lacks the thioxo group, which may affect its reactivity and biological activity.

    (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-2-one: Similar structure but with different positioning of the thioxo group.

Uniqueness

The presence of both pyrazole and thioxoimidazolidinone moieties in (5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one makes it unique compared to other similar compounds. This dual functionality contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H10N4OS/c1-5-6(4-10-13(5)2)3-7-8(14)12-9(15)11-7/h3-4H,1-2H3,(H2,11,12,14,15)/b7-3+

InChI Key

DGHJWVOAAIQQJJ-XVNBXDOJSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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